Broad-Spectrum SSTR Binding Affinity
This compound (referred to as pasireotide) demonstrates a unique multi-receptor binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, unlike first-generation SRLs octreotide and lanreotide which show preferential binding for SSTR2 [1]. The quantitative difference is most pronounced at SSTR5, where the affinity is approximately 158-fold higher than that of octreotide [2].
| Evidence Dimension | Receptor Binding Affinity (SSTR5) |
|---|---|
| Target Compound Data | 0.16 nM (IC50) |
| Comparator Or Baseline | Octreotide: 5.6–32 nM (IC50); Lanreotide: 0.6–14 nM (IC50) |
| Quantified Difference | Approximately 158-fold higher affinity for the target compound over octreotide [2]. |
| Conditions | Competitive binding assays using human recombinant SSTR5 receptors. |
Why This Matters
High SSTR5 affinity is critical for treating tumors like corticotroph adenomas in Cushing's disease, where SSTR5 is the predominant receptor subtype.
- [1] Gatto, F., Barbieri, F., Arvigo, M., Thellung, S., Amarù, J., Albertelli, M., Ferone, D., & Florio, T. (2019). Biological and biochemical basis of the differential efficacy of first and second generation somatostatin receptor ligands in neuroendocrine neoplasms. International Journal of Molecular Sciences, 20(16), 3940. View Source
- [2] Gatto, F., Barbieri, F., Arvigo, M., Thellung, S., Amarù, J., Albertelli, M., Ferone, D., & Florio, T. (2019). Biological and biochemical basis of the differential efficacy of first and second generation somatostatin receptor ligands in neuroendocrine neoplasms. International Journal of Molecular Sciences, 20(16), 3940. View Source
